molecular formula C22H16N4O2 B2642203 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1424622-23-0

3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide

Cat. No.: B2642203
CAS No.: 1424622-23-0
M. Wt: 368.396
InChI Key: ZZSUJDCQRPEJFZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzofuran moiety fused with a pyrazole core, further substituted with a benzyl group and a cyanoacrylamide side chain. The pyrazole ring confers rigidity and hydrogen-bonding capabilities, while the benzofuran system may enhance π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c23-12-17(22(24)27)10-18-14-26(13-15-6-2-1-3-7-15)25-21(18)20-11-16-8-4-5-9-19(16)28-20/h1-11,14H,13H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSUJDCQRPEJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide typically involves multiple steps, starting with the preparation of the benzofuran and pyrazole intermediates. One common method involves the cyclization of salicylaldehyde with ethyl chloroacetate to form the benzofuran ring . The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester . These intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is advantageous due to its efficiency and the ability to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydrogen atoms on the benzofuran and pyrazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including the compound , exhibit significant antimicrobial properties. A study reported the synthesis of various pyrazole derivatives and their screening against Gram-positive and Gram-negative bacteria, revealing promising antibacterial activity . The structural features of benzofuran and pyrazole contribute to their bioactivity, making them suitable candidates for further development as antimicrobial agents.

Antioxidant Properties

Molecular docking studies have shown that compounds with similar structures possess excellent antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial for preventing various diseases linked to oxidative damage . The presence of the benzofuran moiety enhances these properties, suggesting potential therapeutic applications in oxidative stress-related conditions.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's ability to inhibit inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases. The interaction of the compound with specific receptors involved in inflammation could lead to the development of novel anti-inflammatory drugs .

Synthesis and Characterization

The synthesis of 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide typically involves multi-step reactions starting from readily available precursors. The characterization is performed using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial effects against several strains of bacteria.
Study 2Antioxidant PropertiesShowed high efficacy in scavenging free radicals in vitro.
Study 3Anti-inflammatory EffectsInhibited key inflammatory mediators in cellular models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name / Class Key Structural Differences Functional Implications Reference
5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol Isoxazole ring instead of pyrazole; hydroxyl group replaces cyanoacrylamide Reduced electrophilicity; altered hydrogen-bonding
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compound 7a, 7b in ) Amino/hydroxy substituents on pyrazole; thiophene or ester side chains Enhanced solubility; divergent electronic profiles
Colle-Salvetti correlation-inspired compounds Focus on electron density and kinetic-energy parameters Computational design for optoelectronic properties

Computational and Experimental Properties

  • The cyano group in the target molecule likely creates a strong electron-deficient region, enhancing reactivity toward nucleophiles compared to hydroxylated derivatives .
  • Hydrogen Bonding: The crystal structure in highlights C–H···O and O–H···N interactions in benzofuran-containing analogues. The target compound’s cyanoacrylamide group may exhibit stronger N–H···O/N hydrogen bonds, improving binding affinity in protein-ligand systems .

Biological Activity

The compound 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other relevant activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4OC_{22}H_{20}N_{4}O, with a molecular weight of 356.43 g/mol. The structure consists of a benzofuran moiety linked to a pyrazole ring and a cyanopropenamide group, which contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including compounds similar to 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide, exhibit significant antimicrobial properties. A study demonstrated that various pyrazole derivatives showed activity against bacterial strains such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL, with some compounds achieving inhibition comparable to standard antibiotics like ampicillin and norfloxacin .

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated in several studies. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines. One study reported that a related pyrazole compound exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, indicating significant growth inhibition and induction of apoptosis . Additionally, another study highlighted the ability of certain pyrazole analogs to inhibit tumor growth through modulation of apoptotic pathways .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide have been tested for their ability to reduce inflammation in animal models. For example, specific pyrazole compounds demonstrated efficacy in reducing carrageenan-induced edema in mice, comparable to indomethacin, a well-known anti-inflammatory drug .

Data Summary Table

Biological Activity Tested Concentration Effect Observed Reference
Antimicrobial40 µg/mLInhibition of E. coli and S. aureus
AnticancerIC50 = 49.85 µMGrowth inhibition in A549 cells
Anti-inflammatoryVariousReduction in edema (similar to indomethacin)

Case Studies

Several case studies have examined the biological activities of pyrazole derivatives:

  • Antimicrobial Study : A series of new pyrazoles were synthesized and tested against multiple bacterial strains. The results indicated that certain compounds exhibited potent activity against resistant strains, making them candidates for further development as antibiotics .
  • Anticancer Research : In vitro studies on pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through caspase activation pathways. This highlights their potential as therapeutic agents in oncology .
  • Anti-inflammatory Evaluation : A study focused on the anti-inflammatory effects of pyrazole compounds showed significant reduction in inflammatory markers in vivo, suggesting their utility in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are reliable for preparing 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide?

A scalable approach involves condensation of 3-(benzofuran-2-yl)-1-benzyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide under basic conditions. Evidence from analogous pyrazolyl benzofuran derivatives indicates that NaOH/ethanol mixtures (e.g., 0.8 g NaOH in 2 ml H₂O + 5 ml ethanol) promote Claisen-Schmidt condensation, yielding α,β-unsaturated nitriles. Post-reaction acidification (4N HCl) followed by column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Elemental Analysis : Compare observed vs. calculated values for C, H, N (e.g., ±0.3% deviation acceptable) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include benzofuran protons (δ 6.8–7.5 ppm), pyrazole C4 (δ 145–150 ppm), and cyano group (δ ~115 ppm) .
    • IR : Confirm C≡N stretching at ~2200 cm⁻¹ and amide C=O at ~1680 cm⁻¹ .
  • Melting Point : Consistency with literature (e.g., 210–212°C for analogous enamide derivatives) .

Advanced Research Questions

Q. How does the conformational flexibility of the benzofuran-pyrazole core influence biological activity?

X-ray crystallography of related benzofuran-isoxazole hybrids reveals that non-planar conformations (e.g., puckered isoxazole rings with Q = 0.2406 Å) disrupt π-π stacking but enhance hydrogen bonding (C–H···O, O–H···N). Molecular dynamics simulations should assess how 1-benzyl substitution affects torsional angles and binding to hydrophobic pockets .

Q. What strategies resolve contradictions in synthetic yields across studies?

Discrepancies in yields (e.g., 65% vs. 40%) may arise from:

  • Reaction Solvent : Polar aprotic solvents (DMF) improve solubility of intermediates vs. ethanol .
  • Purification : Column chromatography (hexane/ethyl acetate) vs. recrystallization (ethanol) impacts recovery .
  • Catalysis : Trace metal contaminants (e.g., from glassware) may accelerate/enhance side reactions.

Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?

  • Substitution Patterns : Replace benzyl with 4-chlorophenyl to test halogen bonding efficacy .
  • Cyanopropenamide Modification : Replace cyano with carboxy groups to assess solubility-bioactivity trade-offs .
  • Biological Assays : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) with IC₅₀ comparisons against unmodified pyrazoles .

Methodological Challenges

Q. What analytical techniques differentiate regioisomers in benzofuran-pyrazole derivatives?

  • NOESY NMR : Correlate spatial proximity of benzofuran C2-H and pyrazole C4-CH₂ groups.
  • High-Resolution MS : Exact mass (<2 ppm error) confirms molecular formula (e.g., C₂₃H₁₇N₃O₂ requires 367.1296) .

Q. How do researchers address instability of the α,β-unsaturated nitrile moiety during storage?

  • Lyophilization : Store under argon at -20°C to prevent hydrolysis.
  • Stabilizers : Add 1% w/w ascorbic acid to inhibit radical degradation .

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